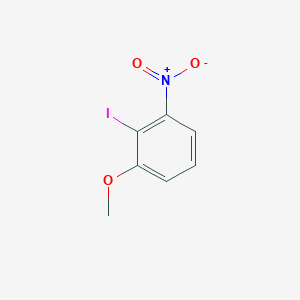

2-Iodo-1-methoxy-3-nitrobenzene

Overview

Description

“2-Iodo-1-methoxy-3-nitrobenzene” is a chemical compound with the molecular formula C7H6INO3 . It is also known by other names such as “2-Iodo-3-nitroanisole” and "2-IODO-1-METHOXY-3-NITRO-BENZENE" .

Molecular Structure Analysis

The molecular weight of “2-Iodo-1-methoxy-3-nitrobenzene” is 279.03 g/mol . The InChI code for this compound is 1S/C7H6INO3/c1-12-6-4-2-3-5 (7 (6)8)9 (10)11/h2-4H,1H3 . The compound has a planar structure with an intramolecular I⋯O interaction .

Physical And Chemical Properties Analysis

“2-Iodo-1-methoxy-3-nitrobenzene” has a molecular weight of 279.03 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 171 . The compound has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Comprehensive Analysis of 2-Iodo-1-methoxy-3-nitrobenzene Applications

Synthesis of Indole Derivatives: 2-Iodo-1-methoxy-3-nitrobenzene is utilized in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These derivatives are significant due to their presence in natural products and drugs, playing a crucial role in cell biology.

Palladium-Catalyzed Cross-Coupling Reactions: This compound serves as a substrate in palladium-catalyzed cross-coupling reactions. Such reactions are fundamental in creating complex molecules for pharmaceuticals and materials science .

Biological Activity Studies: Researchers employ 2-Iodo-1-methoxy-3-nitrobenzene in studying biological activities. It’s particularly relevant in the investigation of cancer cells, microbes, and various disorders .

Material Science Research: In material science, this chemical is used to develop new materials with potential applications in electronics and nanotechnology .

Chromatography: Due to its unique properties, 2-Iodo-1-methoxy-3-nitrobenzene is used in chromatographic methods to separate substances based on differential partitioning between the mobile phase and the stationary phase .

Chemical Synthesis: It is a key intermediate in the chemical synthesis of more complex organic compounds. Its reactivity allows for the creation of a wide range of substances used in various chemical industries .

Analytical Chemistry: In analytical chemistry, 2-Iodo-1-methoxy-3-nitrobenzene is used as a standard or reagent in quantitative and qualitative analysis due to its stable and predictable properties .

Environmental Studies: The compound’s role in environmental studies includes serving as a model pollutant to understand the environmental fate and transport of nitroaromatic compounds .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Iodo-1-methoxy-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

2-Iodo-1-methoxy-3-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of a variety of substituted aromatic compounds .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the action of 2-Iodo-1-methoxy-3-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of a variety of new compounds with potential applications in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name |

2-iodo-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNNDGXIXMHYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347649 | |

| Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1-methoxy-3-nitrobenzene | |

CAS RN |

98991-08-3 | |

| Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

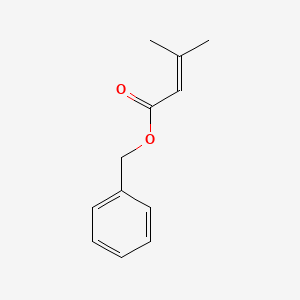

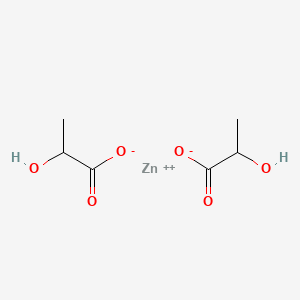

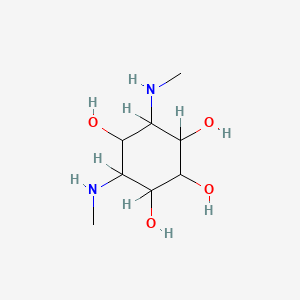

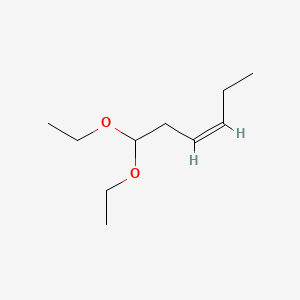

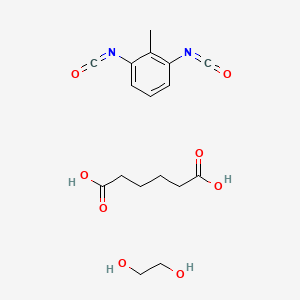

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)